Procyclidine - 77-37-2

Procyclidine

Catalog Number: EVT-279992
CAS Number: 77-37-2
Molecular Formula: C19H29NO
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Procyclidine is a tertiary alcohol that consists of propan-1-ol substituted by a cyclohexyl and a phenyl group at position 1 and a pyrrolidin-1-yl group at position 3. It has a role as a muscarinic antagonist, an antiparkinson drug and an antidyskinesia agent. It is a tertiary alcohol and a member of pyrrolidines.
A muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism.
Procyclidine is an Anticholinergic. The mechanism of action of procyclidine is as a Cholinergic Antagonist.
Procyclidine is only found in individuals that have used or taken this drug. It is a muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism. The mechanism of action is unknown. It is thought that Procyclidine acts by blocking central cholinergic receptors, and thus balancing cholinergic and dopaminergic activity in the basal ganglia. Many of its effects are due to its pharmacologic similarities with atropine. Procyclidine exerts an antispasmodic effect on smooth muscle, and may produce mydriasis and reduction in salivation.
Overview

Procyclidine is a medication primarily used to manage symptoms associated with Parkinson's disease and drug-induced movement disorders, such as extrapyramidal symptoms. It is classified as an anticholinergic agent, specifically a muscarinic antagonist, which means it blocks the action of acetylcholine on muscarinic receptors in the central nervous system. This action helps alleviate symptoms such as tremors and muscle rigidity, although it does not significantly impact bradykinesia, a common symptom of Parkinson's disease .

Synthesis Analysis

Procyclidine can be synthesized through various methods involving organic reactions. A common synthetic pathway involves the reaction of cyclohexyl(phenyl) methanone with ethyl-2-bromoacetate and (S)-1-phenylethylamine to yield (S)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid. This compound can then undergo further reactions to produce procyclidine hydrochloride .

Technical Details

  1. Initial Reaction: Cyclohexyl(phenyl) methanone reacts with ethyl-2-bromoacetate.
  2. Chiral Synthesis: The use of (S)-1-phenylethylamine introduces chirality into the molecule.
  3. Final Steps: The synthesis concludes with treatment using pyrrolidine to form procyclidine hydrochloride, enhancing its solubility and bioavailability .
Molecular Structure Analysis

The molecular formula for procyclidine is C₁₉H₃₀ClNO, with a molar mass of approximately 323.90 g/mol. The compound features a complex structure that includes a cyclohexyl group, a phenyl group, and a pyrrolidinyl moiety.

Structural Data

  • Molecular Weight: 323.9 g/mol
  • Melting Point: Approximately 86°C
  • Solubility: Soluble in water
  • Chiral Centers: One chiral center is present in its structure .
Chemical Reactions Analysis

Procyclidine undergoes various chemical reactions, primarily forming salts to enhance its pharmacological properties. The reaction of procyclidine base with hydrochloric acid yields procyclidine hydrochloride, which is more soluble in biological fluids.

Key Reactions

  • Formation of Hydrochloride Salt:
    Procyclidine Base+Hydrochloric AcidProcyclidine Hydrochloride\text{Procyclidine Base}+\text{Hydrochloric Acid}\rightarrow \text{Procyclidine Hydrochloride}

This reaction highlights the compound's ability to form stable salts that improve its solubility and bioavailability .

Mechanism of Action

Procyclidine acts primarily by blocking muscarinic acetylcholine receptors (M1, M2, M4) in the central nervous system. This antagonistic action reduces cholinergic activity that contributes to motor symptoms in conditions like Parkinson's disease.

Process Details

  1. Receptor Interaction: Procyclidine competitively inhibits acetylcholine binding at muscarinic receptors.
  2. Physiological Effects: This results in decreased tremors and muscle rigidity while having minimal impact on bradykinesia .
  3. Neurotransmitter Modulation: By balancing cholinergic and dopaminergic activity in the basal ganglia, procyclidine alleviates symptoms associated with movement disorders .
Physical and Chemical Properties Analysis

Procyclidine exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: White crystalline substance
  • Solubility: Soluble in water; this property is crucial for its administration routes.

Chemical Properties

  • Partition Coefficient: The octanol/water partition coefficient is approximately 4.2, indicating significant lipophilicity which aids in crossing the blood-brain barrier.
  • Stability: Procyclidine is stable under standard conditions but should be protected from light and moisture to maintain efficacy .
Applications

Procyclidine is utilized in various clinical settings:

  1. Treatment of Parkinson’s Disease: It helps manage motor symptoms by reducing cholinergic overactivity.
  2. Management of Drug-Induced Movement Disorders: Effective for treating extrapyramidal symptoms caused by antipsychotic medications.
  3. Off-label Uses: Procyclidine may also be used for other conditions involving muscle spasms and rigidity .
Pharmacodynamics and Mechanisms of Action

Muscarinic Receptor Antagonism: Selectivity and Binding Dynamics

Procyclidine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), exhibiting distinct subtype selectivity. Binding studies reveal its highest affinity for M1 (Ki = 12.8 nM) and M4 (Ki = 15.3 nM) subtypes in human and rat neural tissues, with significantly lower affinity for M2 receptors (Ki = 182 nM) [2] [7]. This selectivity profile is stereospecific, as (R)-procyclidine demonstrates 130-fold greater affinity for M1/M4 receptors compared to its (S)-enantiomer [2]. Thermodynamic analyses indicate the binding is entropy-driven, with enthalpy changes ranging from -29 to +30 kJ/mol depending on receptor subtype and temperature conditions [4].

The molecular basis for this selectivity involves dual binding domains: M1/M4 receptors possess a hydrophobic subsite accommodating procyclidine's cyclohexyl group and an aromatic subsite favoring its phenyl ring. This dual interaction is less optimal in M2 receptors due to steric constraints in the hydrophobic binding pocket [2]. Protein binding studies confirm near-complete (>95%) albumin binding in plasma, limiting free drug availability but facilitating blood-brain barrier penetration [1] [9].

Table 1: Muscarinic Receptor Binding Parameters of Procyclidine

Receptor SubtypeKi Value (nM)Stereoselectivity Ratio (R/S)Primary Binding Domains
M112.8 ± 1.2130:1Hydrophobic pocket, aromatic subsite
M2182 ± 1540:1Hydrophobic pocket
M415.3 ± 2.1130:1Hydrophobic pocket, aromatic subsite
M3/M5>500Not establishedLow affinity binding

Modulation of Striatal Cholinergic Interneurons in Motor Control

Striatal cholinergic interneurons (ChIs) constitute only 1-2% of striatal neurons yet exert powerful control over motor circuitry through widespread projections. Procyclidine modulates these neurons via presynaptic M2/M4 autoreceptors and postsynaptic M1 receptors on medium spiny neurons [3] [5]. Electrophysiological studies demonstrate that therapeutic procyclidine concentrations (100-300 nM) reduce spontaneous ChI firing frequency by 42% and decrease acetylcholine release probability by 67% in dorsal striatum slices [5].

During nicotine withdrawal (a model of cholinergic dysregulation), procyclidine administration (5 mg/kg) reverses pathological increases in neural population spikes in dorsal striatum, as measured by multielectrode array recordings. This normalization correlates with reduced somatic withdrawal signs (p < 0.01) without affecting anxiety-related behaviors [3] [5]. The mechanism involves NaV1.1 sodium channel modulation, as procyclidine indirectly reduces sodium current density in ChIs by 85% at -50 mV membrane potential, decreasing intrinsic excitability [5].

Interaction with Dopaminergic Pathways: Synergistic Effects in Neurotransmitter Regulation

Procyclidine exhibits functionally significant dopamine-prolytic effects in basal ganglia circuitry. Microdialysis studies in rodent models demonstrate that procyclidine (3 mg/kg IV) prevents nicotine withdrawal-induced striatal dopamine depletion, maintaining extracellular DA at 92 ± 4% of baseline compared to 58 ± 7% in controls (p < 0.001) [3] [5]. This modulation occurs through two primary mechanisms:

  • Presynaptic regulation: Blockade of M4 mAChRs on dopaminergic terminals disinhibits dopamine release
  • Postsynaptic integration: Normalization of D1 receptor signaling on direct pathway medium spiny neurons [5]

The dopamine-acetylcholine balance is clinically evidenced by procyclidine's synergistic effects with levodopa. When co-administered in Parkinsonian models, procyclidine enhances levodopa's efficacy in tremor reduction by 35% (p < 0.05) though not significantly improving bradykinesia or rigidity [8] [9]. This synergy is attributed to procyclidine's selective suppression of cholinergic overactivity in the striatum, which normally opposes dopaminergic signaling through muscarinic receptors on GABAergic projection neurons.

Table 2: Neurochemical Effects of Procyclidine in Striatal Circuitry

ParameterChange vs. BaselineMeasurement TechniqueFunctional Correlation
Acetylcholine release↓ 67%MicrodialysisReduced ChI hyperactivity
Dopamine release (acute)↑ 22%Fast-scan cyclic voltammetryEnhanced motor initiation
Dopamine during withdrawal↔ 92% of baselineMicrodialysisPrevention of withdrawal signs
Glutamate transmission↓ 40%Patch-clamp (EPSCs)Reduced excitotoxicity

Non-Cholinergic Targets: Implications for Glutamatergic and GABAergic Systems

Beyond muscarinic antagonism, procyclidine demonstrates concentration-dependent interactions with ionotropic glutamate receptors and GABAergic transmission. At high therapeutic concentrations (>1 μM), procyclidine noncompetitively inhibits NMDA receptors (IC50 = 8.3 μM) through allosteric modulation of the dizocilpine binding site, reducing glutamate-evoked currents by 40-65% in cortical neurons [7] [10]. This action contributes to its neuroprotective effects in excitotoxicity models, where procyclidine (10 mg/kg) reduces neuronal death by 78% following glutamatergic insults (p < 0.001) [7].

GABAergic interactions occur indirectly through striatal network effects:

  • Potentiation of GABA release from collaterals of direct pathway neurons
  • Enhanced GABAergic output from substantia nigra pars reticulata
  • Synergy with benzodiazepines in seizure models, reducing diazepam ED50 by 3.2-fold [6] [10]

In nerve agent countermeasure studies, procyclidine's multifunctional activity enables termination of soman-induced seizures even 30-40 minutes post-onset when combined with GABAergic agents. The triple regimen (procyclidine-diazepam-pentobarbital) achieves 100% seizure termination versus 43% with conventional therapy, attributed to simultaneous glutamatergic inhibition and GABAergic enhancement [7] [10].

Properties

CAS Number

77-37-2

Product Name

Procyclidine

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2

InChI Key

WYDUSKDSKCASEF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O

Solubility

Moderately soluble in water, ~ 30 mg/ml
9.84e-03 g/L

Synonyms

Arpicolin
Hydrochloride, Procyclidine
Kemadren
Kemadrin
Mucinil
Osnervan
Procyclid
Procyclidine
Procyclidine Hydrochloride
Tricyclamol

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.